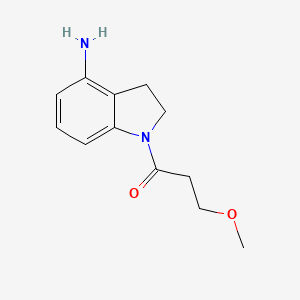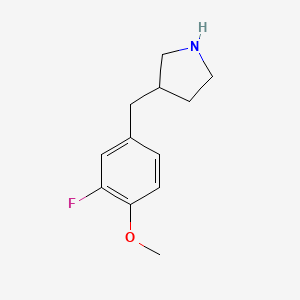
3-(3-Fluoro-4-methoxybenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-methoxybenzyl)pyrrolidine is an organic compound with the molecular formula C12H16FNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group substituted with a fluorine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the benzyl group and the pyrrolidine ring . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of recyclable catalysts and green solvents can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxybenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine and methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(3-Fluoro-4-methoxybenzyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the benzyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring contributes to the overall three-dimensional structure, allowing for better interaction with the active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine
- 3-(4-Fluorobenzyl)pyrrolidine
- 3-(4-Methoxybenzyl)pyrrolidine
Uniqueness
3-(3-Fluoro-4-methoxybenzyl)pyrrolidine is unique due to the presence of both fluorine and methoxy groups on the benzyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-3-2-9(7-11(12)13)6-10-4-5-14-8-10/h2-3,7,10,14H,4-6,8H2,1H3 |
InChI Key |
DGUHCPBDRNRLLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


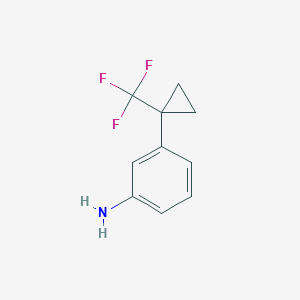
![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)

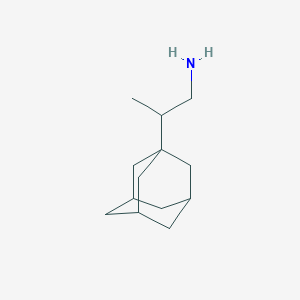
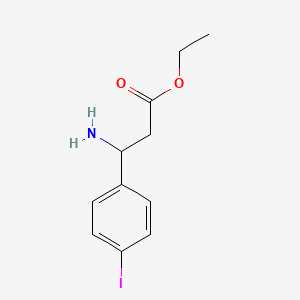
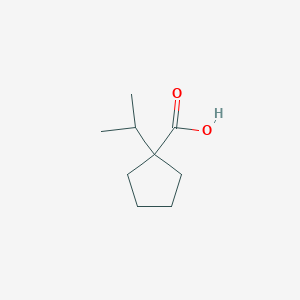
![4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B13569828.png)
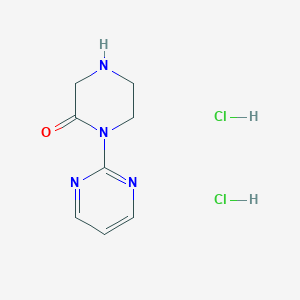
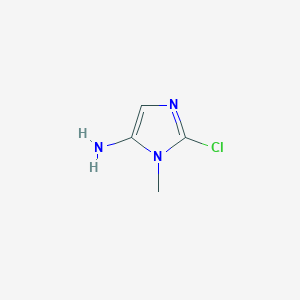

![Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B13569860.png)

